molecular formula C17H12N2O6 B2687943 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-63-1

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B2687943
CAS No.: 860648-63-1
M. Wt: 340.291
InChI Key: RMKNPBMMFZHUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes a benzodioxole moiety, a hydroxymethyl group, and a pyrano[3,2-b]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with suitable aldehydes and nitriles under basic conditions. The reaction is often carried out in the presence of catalysts such as piperidine or pyridine, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodioxole moiety can interact with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1,3-benzodioxol-5-yl)-4H-chromene-3-carbonitrile: Similar structure but lacks the hydroxymethyl group.

    2-Amino-4-(1,3-benzodioxol-5-yl)-6-methyl-4H-pyran-3-carbonitrile: Similar structure but has a methyl group instead of a hydroxymethyl group.

Uniqueness

2-Amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is unique due to the presence of both the hydroxymethyl group and the pyrano[3,2-b]pyran core, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c18-5-10-14(8-1-2-12-13(3-8)23-7-22-12)16-15(25-17(10)19)11(21)4-9(6-20)24-16/h1-4,14,20H,6-7,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKNPBMMFZHUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3OC(=CC4=O)CO)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.